4-(Decyloxy)benzoic acid

Catalog No.
S705618
CAS No.
5519-23-3
M.F
C17H26O3
M. Wt
278.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Decyloxy)benzoic acid

CAS Number

5519-23-3

Product Name

4-(Decyloxy)benzoic acid

IUPAC Name

4-decoxybenzoic acid

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)

InChI Key

NZNICZRIRMGOFG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
4-(Decyloxy)benzoic acid is a chemical compound with a molecular formula of C16H24O3. It is also known as decyloxybenzoic acid, DBA, or 4-ODB. This compound belongs to the class of benzoic acids and is widely used in various fields of research and industry. In this paper, we will discuss the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, and potential implications in various fields of research and industry. Furthermore, we will discuss the limitations and future directions for the research on this compound.
4-(Decyloxy)benzoic acid is an organic compound that occurs naturally in plants such as ginseng and ginger. Additionally, it is used as an intermediate and raw material for various chemical processes in the chemical industry. The compound is a white or off-white crystalline powder that has a molecular weight of 264.36 g/mol.
The physical and chemical properties of 4-(Decyloxy)benzoic acid are essential factors to consider when studying its behavior and uses. The melting point of this compound is 84-86°C, while the boiling point is 395.3°C at 760 mmHg. The solubility of the compound in water is 0.005 %, and it has a log P value of 6.51, which reflects its hydrophobic nature. This chemical compound is stable under normal conditions and can withstand high temperatures.
4-(Decyloxy)benzoic acid can be synthesized by reacting decanol with p-hydroxybenzoic acid in the presence of a catalytic amount of sulfuric acid. The reaction produces a crude product, which is further purified using recrystallization. The characterization of the compound is typically done using various techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, electrochemical techniques, and X-ray crystallography.
The analysis of 4-(Decyloxy)benzoic acid is essential to understand its properties and behavior, especially in various scientific fields. Common analytical methods include HPLC, GC-MS, and NMR spectroscopy, which enable the identification and quantification of the compound in samples.
The compound's biological properties have been investigated in various scientific studies. For instance, it exhibits antimicrobial activity against a range of bacteria and fungi. Additionally, it has been found to exhibit antitumor effects against cancer cells in vitro.
4-(Decyloxy)benzoic acid is considered to be relatively safe for use in scientific experiments, with low toxicity reported in animal studies. However, caution must be taken when handling this compound, and appropriate protective gear must be worn to prevent any accidents or mishaps.
This compound finds various applications in scientific experiments and research. It is primarily used as a building block for the synthesis of other compounds, such as liquid crystals and polymers. Additionally, it is used as a surfactant and as an intermediate in the production of agrochemicals and pharmaceuticals.
Research on 4-(Decyloxy)benzoic acid is ongoing, with new findings emerging regularly. Recent studies have focused on its use in the synthesis of optically active liquid crystals, the development of novel polymers, and its pharmacological properties.
The potential implications of this compound in various fields of research include the development of new materials, including pharmaceuticals, liquid crystals, and polymers. Additionally, its antimicrobial activity could make it useful in the development of new antibacterial and antifungal agents.
Although research on this compound has yielded significant findings, limitations remain, and future directions are necessary. One of the primary limitations is the lack of studies on the compound's toxicity in humans, which must be addressed to enable the development of safe pharmaceuticals and agrochemicals. Additionally, future research should focus on the development of new analytical techniques to enable the precise quantification and identification of the compound in samples. Finally, further research should be done to explore the compound's properties and applications fully.
for Research on 4-(Decyloxy)benzoic acid:
1. Investigate the compound's potential use as a biosurfactant.
2. Explore the compound's application in drug delivery systems.
3. Develop new methods for the synthesis and purification of 4-(Decyloxy)benzoic acid.
4. Study the impact of the compound on the environment, including its degradation and bioaccumulation potential.
5. Explore the potential uses of the compound in the development of new materials, including nanomaterials and liquid crystals.
6. Investigate the compound's activity against viral infections.
7. Evaluate the compound's potential as a food preservative.
8. Study its ability to inhibit biofilm formation.
9. Determine its potential as an antifungal agent.
10. Assess its cytotoxicity against cancer cells.

In conclusion, 4-(Decyloxy)benzoic acid is a chemical compound with various physical and chemical properties. This compound has found numerous applications in scientific research and industry, including the synthesis of liquid crystals, agrochemicals, and pharmaceuticals. However, limitations remain, and further research is necessary to explore its properties fully, its toxicity in humans, and its potential applications in various fields of research and industry. The future directions suggested above will help identify new uses and methods of applying 4-(Decyloxy)benzoic acid, eventually leading to more significant findings and practical applications.

XLogP3

6.1

LogP

6.29 (LogP)

Melting Point

113.5 °C

Other CAS

5519-23-3

Wikipedia

P-Decyloxybenzoic acid

Dates

Modify: 2023-08-15

Explore Compound Types